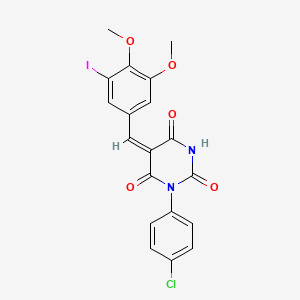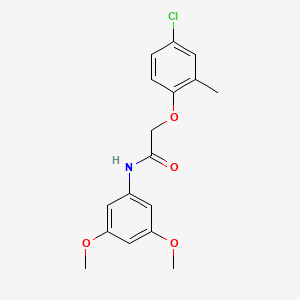![molecular formula C9H9N5O2 B6047357 N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, also known as Nifurtimox, is a synthetic nitrofuran derivative that was first synthesized in 1965. Nifurtimox has been extensively studied for its potential use in the treatment of various diseases, including Chagas disease, cancer, and parasitic infections.
Mechanism of Action
The exact mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is not fully understood, but it is thought to involve the production of reactive oxygen species (ROS) that damage the DNA of the parasite or cancer cells. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been shown to interfere with the metabolism of the parasite, leading to its death.
Biochemical and Physiological Effects:
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to have both biochemical and physiological effects. Biochemically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to disrupt the metabolism of the parasite or cancer cells, leading to their death. Physiologically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to improve the overall health of patients with Chagas disease, reducing the severity of symptoms and improving their quality of life.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in lab experiments is its relatively low cost and easy availability. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied, and its mechanism of action is well understood, making it a useful tool for researchers. However, one limitation of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. One area of research is the development of new formulations of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine that can improve its efficacy and reduce its toxicity. Another area of research is the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in combination with other drugs, with the goal of improving its effectiveness in treating Chagas disease and cancer. Additionally, there is a need for further research into the mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, with the goal of identifying new targets for drug development.
Synthesis Methods
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 4-nitroimidazole in the presence of a reducing agent. The resulting intermediate is then reacted with chloroacetaldehyde to form N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. The synthesis of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been optimized over the years, resulting in higher yields and purity.
Scientific Research Applications
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied for its potential use in the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to be effective in killing the parasite, reducing the severity of symptoms, and improving the overall health of patients. In addition to Chagas disease, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been studied for its potential use in the treatment of cancer, specifically in combination with other chemotherapeutic agents.
properties
IUPAC Name |
N-[(4-nitroimidazol-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)9-5-13(7-12-9)6-11-8-3-1-2-4-10-8/h1-5,7H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNBSRDZXAMPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)

![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)